Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
CAS No.:
Cat. No.: VC13344538
Molecular Formula: C4H5N3O2S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H5N3O2S |
---|---|
Molecular Weight | 159.17 g/mol |
IUPAC Name | methyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
Standard InChI | InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7) |
Standard InChI Key | PVPVLXXUAUAZIR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN=C(S1)N |
Canonical SMILES | COC(=O)C1=NN=C(S1)N |
Introduction
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which exhibits a wide range of biological activities. This compound is specifically identified by its molecular formula, C4H5N3O2S, and its CAS number is 227958-69-2 . The thiadiazole ring system is known for its versatility in medicinal chemistry, contributing to various pharmacological properties such as antidiabetic, anticancer, and anti-inflammatory effects .
Safety and Hazards
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is classified under the GHS system with warnings for acute toxicity, skin irritation, eye irritation, and respiratory tract irritation . Handling requires protective measures to avoid exposure.
Synthesis and Preparation
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with various reagents under specific conditions. For methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, the exact synthesis pathway is not detailed in the available literature, but it likely involves similar principles used for other thiadiazole compounds, such as cyclization reactions and esterification steps .
Biological Activities
Thiadiazole compounds are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties . While specific biological activities of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate are not extensively documented, its structural similarity to other active thiadiazoles suggests potential applications in medicinal chemistry.
Research Findings and Applications
Research on thiadiazole derivatives has shown promising results in various therapeutic areas. For instance, some thiadiazole compounds have demonstrated significant anticonvulsant activity, making them candidates for epilepsy treatment . The presence of an amino group at the 5-position may influence the compound's pharmacological profile, potentially enhancing its interaction with biological targets.
Data Table: Comparison of Methyl and Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Property | Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
---|---|---|
Molecular Formula | C4H5N3O2S | C5H7N3O2S |
CAS Number | 227958-69-2 | 64837-53-2 |
Melting Point | Not specified | 197-199°C |
Boiling Point | Not specified | 317.9±25.0 °C at 760 mmHg |
Molecular Weight | Not specified | 173.193 |
EC Number | 887-975-3 | 670-617-3 |
This table highlights the differences in molecular structure and physical properties between methyl and ethyl derivatives of 5-amino-1,3,4-thiadiazole-2-carboxylate. The methyl derivative lacks detailed physical property data, while the ethyl derivative has well-documented properties .
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